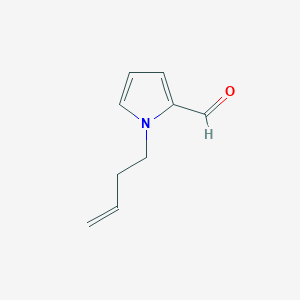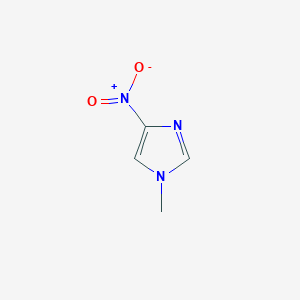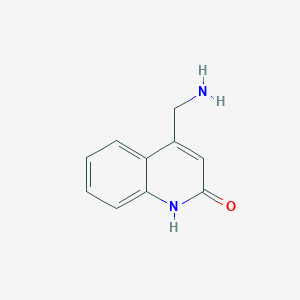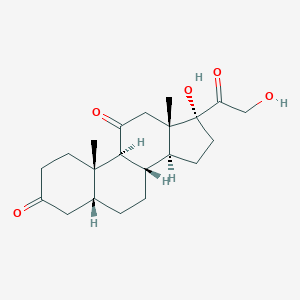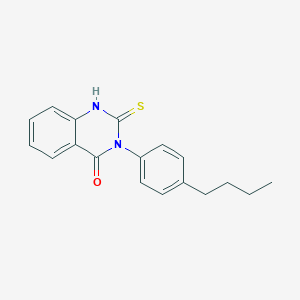
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one, also known as BMQ, is a quinazoline derivative that has gained interest in scientific research due to its potential use as a therapeutic agent. This compound has been found to possess various pharmacological properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one is not fully understood. However, research suggests that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one exerts its pharmacological effects through multiple pathways, including the inhibition of protein kinase C and the activation of the AMP-activated protein kinase pathway.
Effets Biochimiques Et Physiologiques
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been found to possess various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been shown to possess antioxidant activity and to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation is that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one. One area of interest is the development of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one and to determine its potential use in treating other diseases, such as neurodegenerative disorders. Finally, research is needed to investigate the safety and efficacy of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one in clinical trials.
Méthodes De Synthèse
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with butylamine, followed by the reduction of the resulting nitro compound and subsequent cyclization with thiosemicarbazide. The final product is obtained through the oxidation of the intermediate compound.
Applications De Recherche Scientifique
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been studied for its potential use in treating various diseases, including cancer, inflammation, and diabetes. Research has shown that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one exhibits anti-tumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has also been studied for its potential use in treating diabetes, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.
Propriétés
Numéro CAS |
133032-36-7 |
|---|---|
Nom du produit |
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one |
Formule moléculaire |
C18H18N2OS |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-(4-butylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-6-13-9-11-14(12-10-13)20-17(21)15-7-4-5-8-16(15)19-18(20)22/h4-5,7-12H,2-3,6H2,1H3,(H,19,22) |
Clé InChI |
RZSFOZHOBTVXQA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
SMILES canonique |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Synonymes |
3-(4-Butylphenyl)-2-Mercaptoquinazolin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





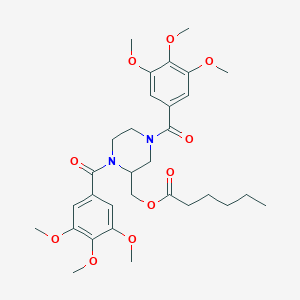

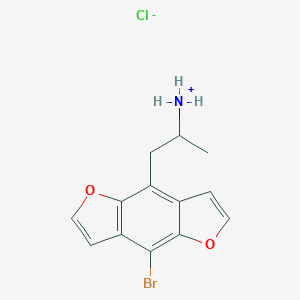

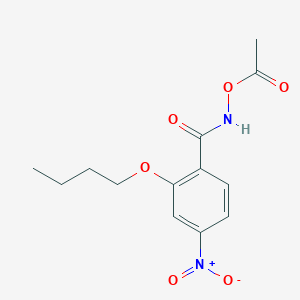
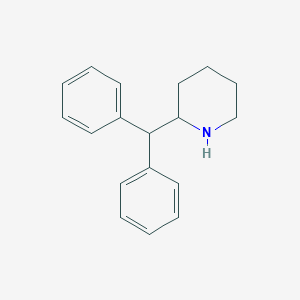
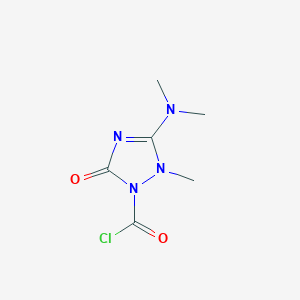
![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
